5-Azido-4-bromo-2-phenylpyridazin-3-one
Description
5-Azido-4-bromo-2-phenylpyridazin-3-one is a pyridazinone derivative characterized by a heterocyclic core with azide (-N₃) and bromine (-Br) substituents at positions 5 and 4, respectively, and a phenyl group at position 2. Pyridazinones are six-membered aromatic rings containing two adjacent nitrogen atoms, which confer unique electronic properties and reactivity. The azido group is a versatile functional group widely used in "click chemistry" (e.g., Huisgen cycloaddition), while the bromine atom offers a site for nucleophilic substitution or cross-coupling reactions.
Properties
IUPAC Name |
5-azido-4-bromo-2-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN5O/c11-9-8(14-15-12)6-13-16(10(9)17)7-4-2-1-3-5-7/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKMYMCROMQVLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N=[N+]=[N-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-azido-4-bromo-2-phenylpyridazin-3-one with two related compounds from the evidence:
5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one (CAS: 2090174-33-5, )
7-Phenyl-5-thioxo-thiazolo[4,5-d]pyrimidine derivatives ().
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Differences: The pyridazinone core (present in the target compound and 5-bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one) is distinct from the thiazolo[4,5-d]pyrimidine scaffold (), which includes a sulfur atom and fused heterocyclic rings. Pyridazinones are less sterically hindered, enabling easier functionalization at positions 4 and 5 .
Substituent Effects :
- The azido group in the target compound differentiates it from the pyridinylmethyl group in the brominated analog (). Azides are highly reactive in cycloaddition reactions, whereas pyridinylmethyl groups may enhance solubility or binding affinity in medicinal applications.
- Bromine at position 4 (target) vs. position 5 () alters regioselectivity in substitution reactions. For example, bromine at position 4 could favor electrophilic aromatic substitution at position 5 due to electronic effects.
Synthetic Approaches: Thiazolo[4,5-d]pyrimidine derivatives () are synthesized via microwave-assisted or conventional heating in DMF with acetic acid, highlighting the importance of reaction conditions for heterocyclic systems . Similar methods may apply to azido-pyridazinones, though the azide group requires careful handling due to explosive risks.
Biological and Chemical Applications: Thiazolo-pyrimidines () exhibit anticancer activity, likely due to thioxo groups interacting with cellular enzymes . The brominated pyridazinone () may serve as a precursor for Suzuki-Miyaura coupling, while the azido variant could enable bioconjugation to antibodies or polymers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
